

# Application Note and Protocol: Claisen-Schmidt Synthesis of 4'-Hydroxychalcone

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## Compound of Interest

Compound Name: 4'-Hydroxychalcone

Cat. No.: B7724801

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of natural products belonging to the flavonoid family.[1] They serve as key precursors in the synthesis of various biologically important heterocyclic compounds.[2] The Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde, is a fundamental and widely used method for synthesizing these  $\alpha,\beta$ -unsaturated ketones.[3][2][4][5] **4'-Hydroxychalcone**, in particular, has garnered attention for its diverse biological activities, including anti-inflammatory, and antineoplastic properties.[6][7] It has been shown to inhibit the TNF $\alpha$ -induced NF- $\kappa$ B pathway, highlighting its potential in drug discovery and development.[6][8] This document provides detailed protocols for the synthesis of **4'-Hydroxychalcone** via different Claisen-Schmidt condensation methodologies.

Reaction Scheme:

(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (**4'-Hydroxychalcone**) is synthesized from 4-hydroxyacetophenone and benzaldehyde.

## Experimental Protocols

This section details three different protocols for the synthesis of **4'-Hydroxychalcone**, including a conventional solvent-based method, a green solvent-free grinding method, and a method utilizing a recyclable solvent.

## Protocol 1: Conventional Synthesis in Methanol

This protocol is a traditional approach using an alkaline solution at an elevated temperature.[9]

### Materials:

- 4-Hydroxyacetophenone
- Benzaldehyde
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Methanol
- Hydrochloric Acid (HCl), 10% (v/v)
- Ethanol (for recrystallization)
- Hexane (for recrystallization)
- Distilled water

### Procedure:

- In a round-bottom flask, dissolve equimolar amounts of 4-hydroxyacetophenone and benzaldehyde in methanol.
- Add a catalytic amount of a strong base, such as NaOH or KOH, dissolved in a minimal amount of water.
- Heat the mixture at reflux. The reaction time can vary, but is often several hours.[4]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.[4]
- Neutralize the mixture by slowly adding cold 10% HCl until the pH is approximately 7.[4]

- A solid precipitate of crude **4'-Hydroxychalcone** will form.
- Collect the solid by vacuum filtration and wash it with cold water.
- Purify the crude product by recrystallization, first from ethanol and then from hexane, to obtain pure **4'-Hydroxychalcone**.[\[9\]](#)

#### Protocol 2: Green Synthesis via Solvent-Free Grinding

This environmentally friendly method avoids the use of organic solvents during the reaction phase.[\[10\]](#)

##### Materials:

- 4-Hydroxybenzaldehyde (1.22 g, 10 mmol)
- 4-Hydroxyacetophenone (1.36 g, 10 mmol)
- Solid Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl), 10% (v/v)
- Ethanol (for recrystallization)
- Distilled water

##### Procedure:

- Place 4-hydroxyacetophenone (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in a mortar.
- Add a catalytic amount of solid NaOH.
- Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes.  
[\[10\]](#) The friction and collisions generate localized heat, accelerating the reaction.[\[3\]](#)
- Monitor the reaction's completeness using TLC.
- Once the reaction is complete, dilute the mixture with cold water.

- Neutralize the solution with cold 10% HCl (v/v).[\[10\]](#)
- Collect the resulting solid product by vacuum filtration.
- Purify the compound by recrystallization from ethanol to yield the final product.[\[10\]](#)

#### Protocol 3: Synthesis Using PEG-400 as a Recyclable Solvent

This method utilizes Polyethylene glycol (PEG-400) as a green, recyclable reaction medium.[\[1\]](#)

##### Materials:

- 4-Hydroxyacetophenone (1.0 g)
- Substituted Benzaldehyde (equimolar amount, e.g., 2-chlorobenzaldehyde)
- Potassium Hydroxide (KOH) (2 mmol)
- PEG-400 (15 ml)
- Ice-cold water

##### Procedure:

- Combine an equimolar mixture of 4-hydroxyacetophenone and the desired benzaldehyde with KOH (2 mmol) in a flask containing PEG-400 (15 ml).[\[1\]](#)
- Stir the mixture at 40°C for approximately 1 hour.[\[1\]](#)
- Monitor the reaction progress by TLC.
- Upon completion, pour the crude reaction mixture into 100 ml of ice-cold water.[\[1\]](#)
- The product will precipitate out of the aqueous solution.
- Filter the solid product.
- The filtrate containing PEG-400 can be recovered by evaporating the water and reused for subsequent reactions.[\[1\]](#)

- The collected solid can be further purified by recrystallization if necessary.

## Data Presentation

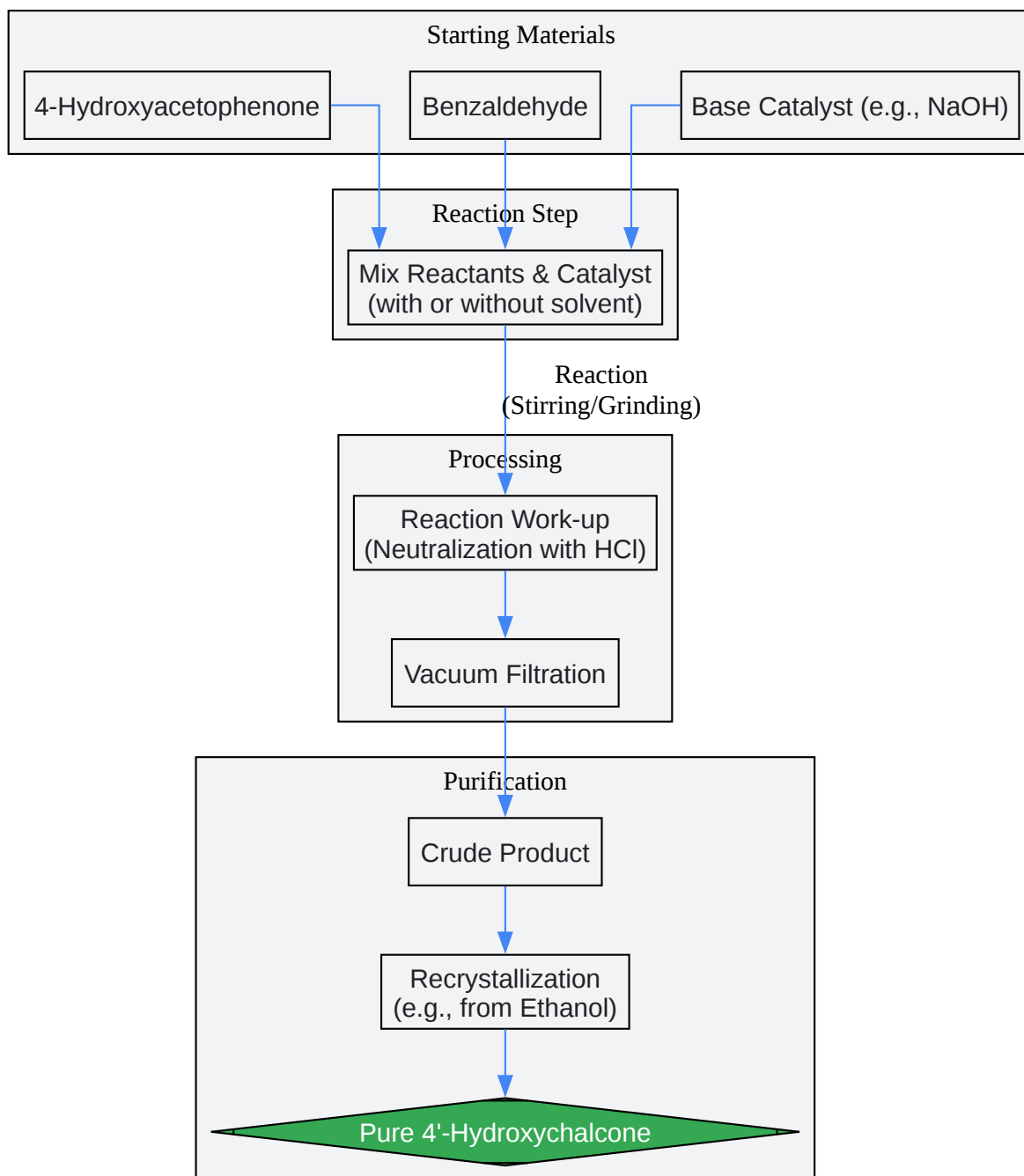
Table 1: Comparison of Claisen-Schmidt Reaction Conditions and Yields

| Catalyst                     | Solvent         | Reaction Time | Temperature   | Yield (%)         | Reference |
|------------------------------|-----------------|---------------|---------------|-------------------|-----------|
| NaOH                         | Ethanol         | 24 hours      | Room Temp     | 40-70%            | [3]       |
| KOH                          | None (Grinding) | 15 minutes    | Room Temp     | 70-84%            | [10]      |
| NaOH                         | None (Grinding) | 30 minutes    | Room Temp     | 32.5%             | [3]       |
| Ba(OH) <sub>2</sub>          | Not Specified   | Not Specified | Not Specified | 88-98%            | [3][10]   |
| KOH                          | Not Specified   | Not Specified | Not Specified | 88-94%            | [3][10]   |
| NaOH                         | Not Specified   | Not Specified | Not Specified | 90-96%            | [3][10]   |
| KOH                          | PEG-400         | 1 hour        | 40°C          | Good to Excellent | [1]       |
| Acid (HCl, BF <sub>3</sub> ) | Not Specified   | Not Specified | Not Specified | 10-40%            | [3]       |

Table 2: Physicochemical and Spectroscopic Data for **4'-Hydroxychalcone**

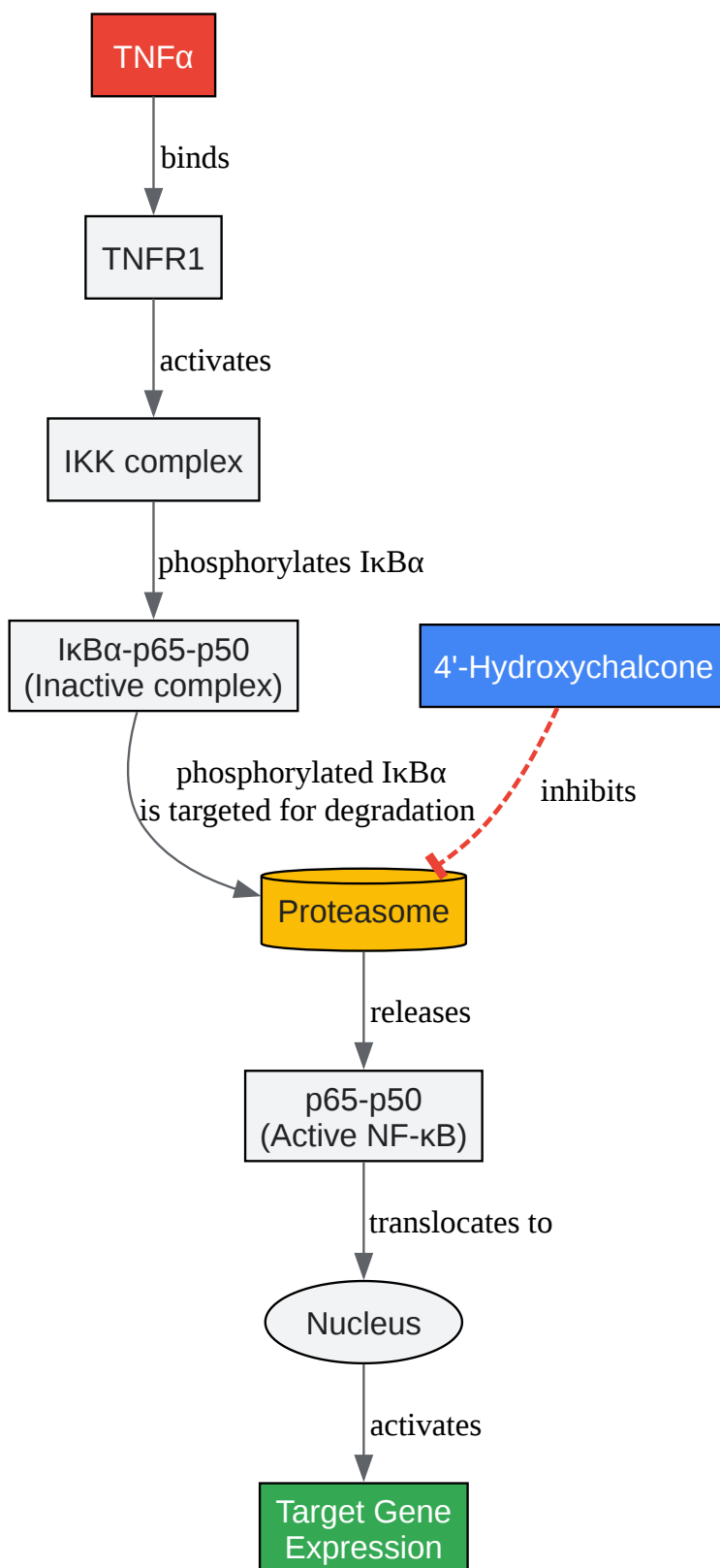
| Property  | Value  | Reference |
|---|--|-----------|
| Molecular Formula                               | C <sub>15</sub> H <sub>12</sub> O <sub>2</sub> | [7]       |
| Molecular Weight                                | 224.25 g/mol                                   | [7]       |
| Melting Point                                   | 186 °C   |           |
| Appearance                                      | Yellowish solid/crystals                       | [11]      |
| IR Spectroscopy (cm <sup>-1</sup> )             |  |           |
| -OH (hydroxyl)                                  | ~3200 - 3142                                   | [1][12]   |
| C=O (carbonyl)                                  | ~1691 - 1651                                   | [1][12]   |
| C=C (alkene)                                    | ~1606 - 1591                                   | [1][12]   |
| <sup>1</sup> H-NMR (CDCl <sub>3</sub> , δ ppm)  |  |           |
| -OH   | 10.09 (s, 1H)                                  | [3]       |
| Cα-H  | 7.66 (d, 1H, J=15 Hz)                          | [3]       |
| Cβ-H  | 7.75 (d, 1H, J=7 Hz)                           | [3]       |
| Aromatic-H                                      | 6.86-8.14 (m)                                  | [3]       |
| <sup>13</sup> C-NMR (CDCl <sub>3</sub> , δ ppm) |  |           |
| C=O   | 187.28   | [3]       |
| C-OH (C4')                                      | 163.04   | [3]       |
| Cβ  | 143.70   | [3]       |
| Cα  | 118.44   | [3]       |

## Visualizations



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Caption: Experimental workflow for the synthesis of **4'-Hydroxychalcone**.



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Caption: Inhibition of the NF-κB pathway by **4'-Hydroxychalcone**.<sup>[6][8]</sup>



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